Tiratricol - 51-24-1

Tiratricol

Catalog Number: EVT-285735
CAS Number: 51-24-1
Molecular Formula: C14H9I3O4
Molecular Weight: 621.93 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tiratricol is a naturally occurring thyroid hormone metabolite. [] It functions as a thyromimetic, meaning it mimics the actions of thyroid hormones in the body. [] Tiratricol exhibits a particular affinity for binding to thyroid hormone receptors in the liver and skeletal system, influencing metabolic processes within these tissues. []

Overview

Tiratricol, also known as 3,3′,5-triiodothyroacetic acid, is a thyroid hormone metabolite derived from triiodothyronine (T3). It exhibits significant biological activities, particularly as an inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme implicated in various diseases such as autoimmune disorders and cancer. Its potent inhibitory action has garnered interest in drug discovery and therapeutic applications .

Source and Classification

Tiratricol is classified as a monocarboxylic acid and is structurally related to thyroid hormones. It is synthesized from the metabolic pathways of T3 and has been utilized in clinical settings for its thyroid hormone-like effects. The compound can be found in various chemical databases, including PubChem and ChEBI, where it is cataloged under specific identifiers for further research .

Synthesis Analysis

Methods

The synthesis of tiratricol typically involves the modification of thyroid hormone precursors through chemical reactions that enhance its biological activity. One common method includes the iodination of phenolic compounds followed by acetic acid derivatization. This process allows for the retention of the active moieties necessary for its interaction with biological targets.

Technical Details

  • Starting Materials: The synthesis often begins with 4-hydroxy-3,5-diiodophenylacetic acid.
  • Reagents: Common reagents include iodine and acetic anhydride.
  • Conditions: Reactions are generally conducted under controlled temperature and pH to optimize yield and purity.
Molecular Structure Analysis

Tiratricol has a molecular formula of C14H9I3O4, characterized by three iodine atoms attached to a phenolic structure. The presence of these iodine atoms significantly affects its biological properties, enhancing its affinity for thyroid hormone receptors.

Structure Data

  • Molecular Weight: 474.93 g/mol
  • Chemical Structure: The compound features a carboxylic acid group (-COOH) and multiple hydroxyl groups (-OH), which contribute to its solubility and reactivity.
Chemical Reactions Analysis

Tiratricol participates in various chemical reactions that can modify its structure or enhance its pharmacological properties. Key reactions include:

  • Esterification: Formation of esters with alcohols to improve lipophilicity.
  • Oxidation: Conversion of hydroxyl groups to carbonyls to alter activity.

These reactions are critical in developing derivatives with enhanced therapeutic potential.

Mechanism of Action

Tiratricol exerts its effects primarily through the inhibition of hDHODH. This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting hDHODH, tiratricol can effectively reduce cell proliferation in certain cancer types and modulate immune responses in autoimmune diseases.

Process Data

  • Inhibition Constant (IC50): Tiratricol shows an IC50 value of approximately 0.754 μM against hDHODH, indicating potent inhibitory activity .
  • Binding Mechanism: It interacts with key hydrophobic residues within the enzyme's active site, differing from other known inhibitors like A771726.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tiratricol is typically a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Tiratricol is stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of multiple functional groups allows it to participate in various chemical transformations.
Applications

Tiratricol has several scientific uses, particularly in pharmacology and biochemistry:

  • Drug Development: Its role as an hDHODH inhibitor positions it as a candidate for treating autoimmune diseases, cancers, and viral infections.
  • Research Tool: Used in studies investigating thyroid hormone signaling pathways and their implications in metabolic disorders.
Historical Context and Regulatory Challenges in Tiratricol Research

Emergence as a Thyroid Hormone Analog: Early Pharmacological Characterization

Tiratricol (3,3',5-triiodothyroacetic acid or Triac) emerged from mid-20th-century endocrine research as a structurally unique thyroid hormone analog. Its early pharmacological characterization revealed a dual mechanism of action: partial agonism at thyroid hormone receptors (particularly THR-α and THR-β) combined with the ability to suppress thyroid-stimulating hormone (TSH) secretion from the pituitary gland [1]. This pharmacological profile distinguished it from endogenous thyroxine (T4) and triiodothyronine (T3), as tiratricol's cellular uptake demonstrated independence from monocarboxylate transporter 8 (MCT8) – a critical thyroid hormone transporter deficient in Allan-Herndon-Dudley syndrome (MCT8 deficiency) [1].

Preclinical investigations established that tiratricol could bind thyroid hormone receptors with approximately equal affinity to T3, yet exhibited reduced calorigenic effects in peripheral tissues [1]. Crucially, animal models of MCT8 deficiency demonstrated that early postnatal administration of tiratricol could restore abnormal neuronal development and myelination, suggesting potential therapeutic applications for severe neurodevelopmental disorders caused by thyroid transport defects [1] [2]. These foundational studies positioned tiratricol as a biologically active thyroid analog with unique transport properties, setting the stage for its experimental use in human thyroid disorders despite subsequent regulatory complexities.

Table 1: Key Pharmacological Properties of Tiratricol

PropertyCharacterizationBiological Significance
Chemical Structure3,3',5-triiodothyroacetic acidStructural analog of triiodothyronine (T3) with carboxyl group modification
Receptor BindingBinds THR-α and THR-β receptorsEnables thyroid hormone-like transcriptional activity
Cellular UptakeMCT8-independent transportTherapeutic potential for MCT8 deficiency disorders
TSH SuppressionReduces TSH secretionLowers endogenous thyroid hormone production
Peripheral Thyromimetic EffectsReduced compared to T3Potentially safer for long-term use in certain conditions

Regulatory Interventions and Market Controversies: FDA Warnings and Global Authorization Disparities

The regulatory trajectory of tiratricol exemplifies the challenges in classifying compounds that straddle the boundary between pharmaceuticals and dietary supplements. Despite its clear hormonal activity, tiratricol entered the consumer market in the late 1990s and early 2000s as an unregulated "metabolic accelerator" in products such as "Triax Metabolic Accelerator" – primarily targeting the bodybuilding and weight loss communities [3] [4]. This misclassification precipitated significant public health concerns as cases of thyrotoxicosis emerged, including reports of thyrotoxic periodic paralysis in otherwise healthy individuals [3].

The U.S. Food and Drug Administration (FDA) responded with multiple warnings about products containing tiratricol, noting its potent thyroid hormone activity and potential to cause "serious health consequences" including "heart attacks and strokes" [3] [4]. A striking regulatory dichotomy emerged: while pharmaceutical-grade tiratricol was undergoing rigorous clinical investigation for rare endocrine disorders, unregulated versions remained available through online marketplaces and supplement retailers, creating parallel distribution channels with dramatically different safety oversight [3] [5].

The contemporary regulatory landscape reflects significant global disparities:

  • United States: Tiratricol remains unapproved as a pharmaceutical, maintaining its orphan drug designation (2019) and fast track status (2020) for MCT8 deficiency but without full market authorization [7].
  • European Union: Received centralized marketing authorization (as Emcitate®) for MCT8 deficiency and thyrotoxicosis on February 12, 2025, following positive results from the international Triac Trial I [6] [7].
  • Global Disparities: Authorization extends to Iceland, Liechtenstein, and Norway, while many regions lack formal approval pathways, creating therapeutic access inequities [7]. This fragmented regulatory environment complicates both clinical access and illegal distribution, with North American market analyses noting persistent availability of non-pharmaceutical tiratricol despite regulatory interventions [5].

Ethical Implications of Dietary Supplement Misclassification

The classification of tiratricol as a dietary supplement represents a significant ethical challenge in pharmaceutical regulation. Marketed as "natural" metabolic enhancers, tiratricol-containing supplements bypassed the rigorous safety and efficacy evaluations required for pharmaceuticals, directly exposing consumers to a potent endocrine-active compound without medical supervision [3] [4]. This misclassification created an ethical paradox: while clinical researchers were conducting meticulous dose-escalation trials (e.g., Triac Trial I with predefined endpoints and safety monitoring), consumers could purchase pharmacologically active doses of the same compound without prescription, monitoring, or even adequate labeling [1] [3].

The ethical dimensions extend beyond informed consent to encompass health disparities and vulnerable populations. Documented cases include:

  • An 87-year-old woman developing symptomatic hyperthyroidism after chiropractor-recommended supplements [4]
  • A 23-year-old bodybuilder experiencing hypokalemic paralysis following "Triax" use [3]
  • Continued online availability despite FDA warnings, disproportionately affecting communities seeking weight loss or athletic enhancement [3] [5]

This situation highlights critical weaknesses in regulatory frameworks that allow hormone analogs to be marketed as supplements. The tiratricol case underscores the ethical imperative for substance classification based on pharmacological activity rather than marketing claims, particularly given the compound's narrow therapeutic index and profound endocrine effects. Recent regulatory progress in the EU (formal pharmaceutical authorization) represents a paradigm shift toward appropriate classification, though global inconsistencies persist [6] [7].

Table 2: Chronology of Key Regulatory and Ethical Developments

TimelineDevelopmentSignificance
Pre-2000Tiratricol use in thyroid resistance disorders (investigational)Early recognition of therapeutic potential
2002FDA warning on tiratricol-containing supplements (following Mayo Clinic case report)First formal regulatory action against misclassification
2019Orphan Drug designation in US (MCT8 deficiency)Shift toward pharmaceutical status
2020Publication of Triac Trial I resultsEvidence basis for formal therapeutic use
2024Survival benefit data presentation (ETA Congress)Confirmation of mortality reduction with treatment
Feb 2025EU Marketing Authorization (Emcitate®)Formal pharmaceutical status in Europe
2025-PresentPersistent online supplement availabilityOngoing regulatory enforcement challenges

Properties

CAS Number

51-24-1

Product Name

Tiratricol

IUPAC Name

2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid

Molecular Formula

C14H9I3O4

Molecular Weight

621.93 g/mol

InChI

InChI=1S/C14H9I3O4/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h1-4,6,18H,5H2,(H,19,20)

InChI Key

UOWZUVNAGUAEQC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O

Solubility

Soluble in DMSO, not in water

Synonyms

3,3',5-triiodothyroacetic acid
3,3',5-triiodothyroacetic acid, sodium salt
3,5,3'-triiodothyroacetic acid
3,5-diiodo-3'-isopropylthyroacetic acid
Téatrois
tiratricol
Triac
Triacana

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.